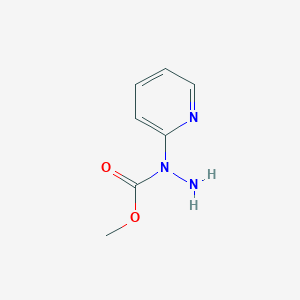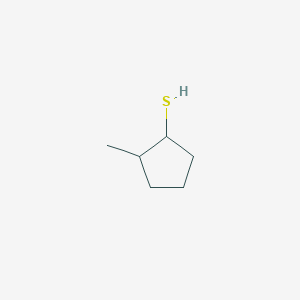
1-Cyclopropyl-2-methylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-methylbutane-1,3-dione is an organic compound with the molecular formula C8H12O2. It is a clear, colorless liquid with a strong aroma and is known for its relatively low toxicity, although it can be irritating to the skin and eyes .
Vorbereitungsmethoden
1-Cyclopropyl-2-methylbutane-1,3-dione is typically synthesized through the reaction of ketone carbonyl compounds with allyl alcohol . The specific synthetic routes and reaction conditions can be found in detailed chemical literature. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-methylbutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that are crucial for its biological and chemical activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-methylbutane-1,3-dione can be compared with other similar compounds, such as:
1-Cyclopropyl-1,3-butanedione: This compound shares a similar structure but differs in its chemical properties and reactivity.
Indane-1,3-dione: Known for its versatility in various applications, including biosensing and bioimaging.
Cyclopropylacetone: Another related compound with distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-cyclopropyl-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C8H12O2/c1-5(6(2)9)8(10)7-3-4-7/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
PKCHUWXHRDNJCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)C(=O)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13308406.png)
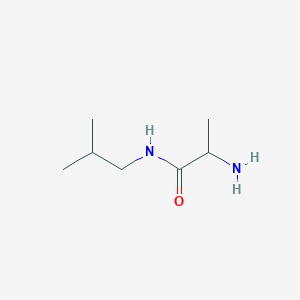
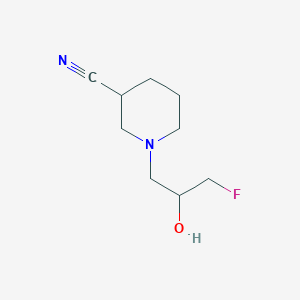

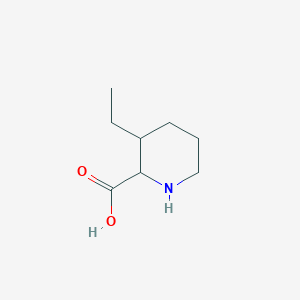
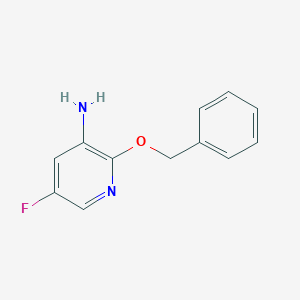
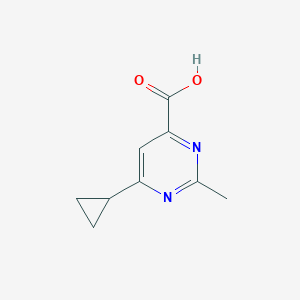
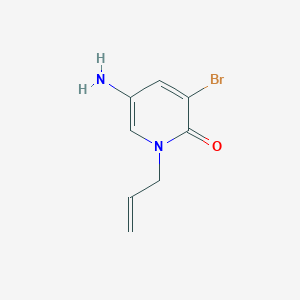

![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
![4-[(Heptan-2-yl)amino]butan-2-ol](/img/structure/B13308471.png)
